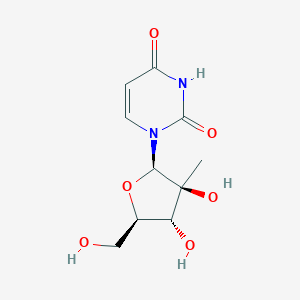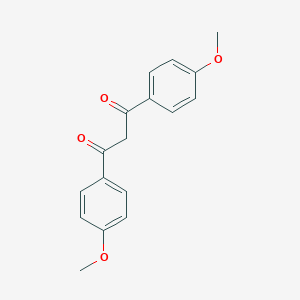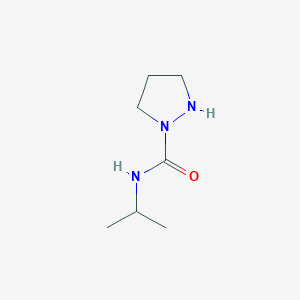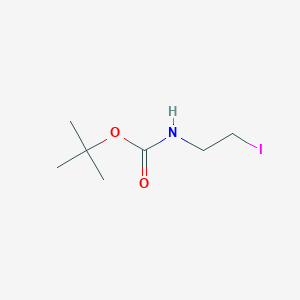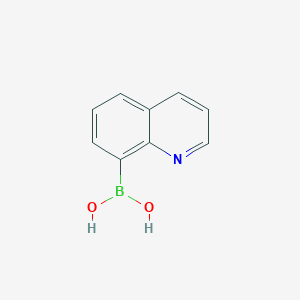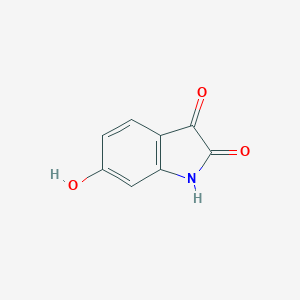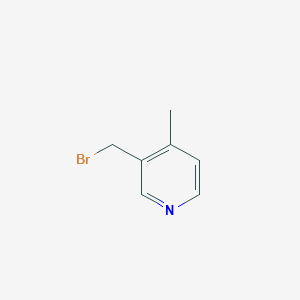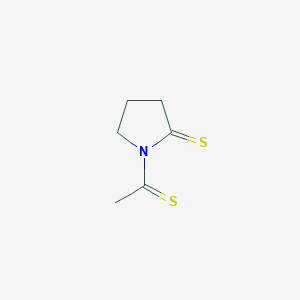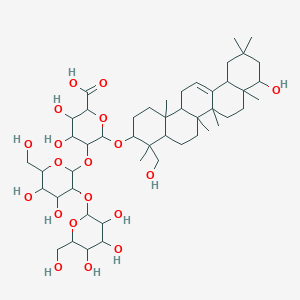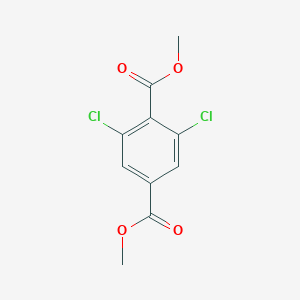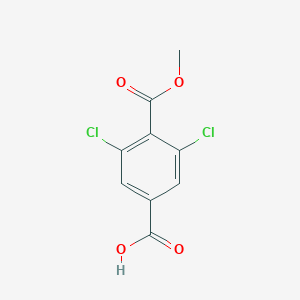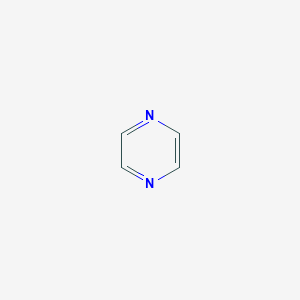![molecular formula C6H4BrN3 B050190 6-Bromopyrazolo[1,5-A]pyrimidine CAS No. 705263-10-1](/img/structure/B50190.png)
6-Bromopyrazolo[1,5-A]pyrimidine
Overview
Description
6-Bromopyrazolo[1,5-A]pyrimidine is a heterocyclic compound that features a fused ring system comprising both pyrazole and pyrimidine rings.
Biochemical Analysis
Biochemical Properties
6-Bromopyrazolo[1,5-A]pyrimidine is known to interact with various enzymes and proteins. It is a reactant in the synthesis of LDN-212854, a selective and potent inhibitor of the BMP type I receptor kinases
Cellular Effects
It is known to be involved in the synthesis of LDN-212854, which influences cell function by inhibiting the BMP type I receptor kinases .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its role in the synthesis of LDN-212854 . This compound is a potent inhibitor of the BMP type I receptor kinases, suggesting that it may interact with these enzymes and potentially alter gene expression.
Temporal Effects in Laboratory Settings
It is known to be light-sensitive and should be stored in the dark .
Metabolic Pathways
As a pyrazolopyrimidine, it is part of a larger family of compounds that form the core of a variety of complex chemical compounds, including some pharmaceuticals and pesticides .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromopyrazolo[1,5-A]pyrimidine typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . One common method includes the reaction of 1-amino-5-bromo-2-((triethylsilyl)ethynyl)pyridine with silver carbonate in N,N-dimethylformamide at room temperature for six hours .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the scalability of laboratory methods such as the Suzuki–Miyaura cross-coupling reaction using Buchwald ligands has been explored for related compounds .
Chemical Reactions Analysis
Types of Reactions: 6-Bromopyrazolo[1,5-A]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic substitution where the bromine atom is replaced by other nucleophiles.
Cyclocondensation Reactions: Involves the formation of the pyrazolo[1,5-A]pyrimidine ring system from precursor compounds.
Common Reagents and Conditions:
Silver Carbonate: Used in the preparation method mentioned above.
N,N-Dimethylformamide: Serves as a solvent in various reactions.
Major Products: The major products formed from these reactions include various substituted pyrazolo[1,5-A]pyrimidine derivatives, which are valuable in medicinal chemistry .
Scientific Research Applications
6-Bromopyrazolo[1,5-A]pyrimidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Bromopyrazolo[1,5-A]pyrimidine involves its interaction with specific molecular targets. For instance, it acts as a selective inhibitor of BMP type I receptor kinases by binding to the ATP-binding pocket, thereby inhibiting kinase activity . This interaction is crucial for its potential therapeutic applications in treating diseases related to BMP signaling pathways.
Comparison with Similar Compounds
- 3,6-Dinitropyrazolo[1,5-A]pyrimidine-5,7-diamine
- 5-Amino-3,6-dinitropyrazolo[1,5-A]pyrimidin-7(4H)-one
Comparison: 6-Bromopyrazolo[1,5-A]pyrimidine is unique due to its bromine substitution, which imparts distinct reactivity and potential for further functionalization compared to other pyrazolo[1,5-A]pyrimidine derivatives. Its selective inhibition of BMP type I receptor kinases also sets it apart from other similar compounds .
Properties
IUPAC Name |
6-bromopyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3/c7-5-3-8-6-1-2-9-10(6)4-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDHTXLUCUNPVLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2N=CC(=CN2N=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40623651 | |
| Record name | 6-Bromopyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40623651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
705263-10-1 | |
| Record name | 6-Bromopyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40623651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-bromopyrazolo[1,5-a]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Amino-5-methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B50108.png)
